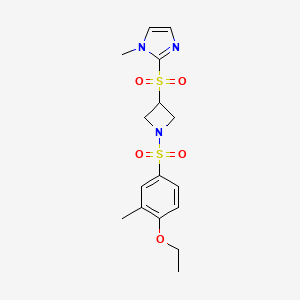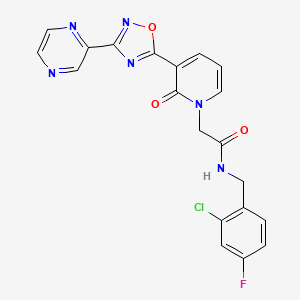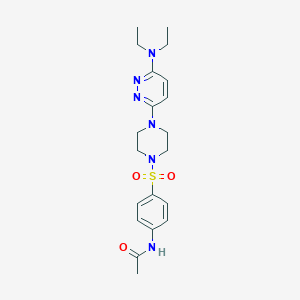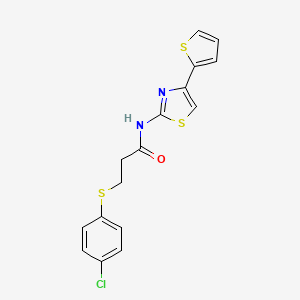![molecular formula C18H27N5O2 B2544583 8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-68-5](/img/structure/B2544583.png)
8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CAY10585, is a compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Antidepressant Applications
- Serotonin Receptor Activity and Antidepressant Potential : Compounds similar to the specified chemical structure, particularly derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and tested for their affinity towards serotonin (5-HT1A/5-HT7) receptors. These compounds exhibit promising potential as antidepressants, with some derivatives showing potential anxiolytic effects greater than reference drugs like diazepam. Molecular modeling suggests that these derivatives can serve as lead compounds for antidepressant and/or anxiolytic applications due to their specific interactions with serotonin receptors (Zagórska et al., 2016).
Adenosine Receptor Antagonists
- A3 Adenosine Receptor Antagonism : Research has explored the synthesis and evaluation of new derivatives, including imidazo[2,1-f]purine-2,4-diones, for their antagonistic activity on the A3 adenosine receptors. Certain derivatives have shown potent and selective antagonism, indicating their potential for therapeutic applications in conditions where adenosine receptor activity is implicated. The potency of these compounds as A3 adenosine receptor antagonists highlights their potential for further investigation and drug development (Baraldi et al., 2005).
Propiedades
IUPAC Name |
6-heptyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-6-7-8-9-10-11-22-12(2)13(3)23-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGMDASWTXEIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-heptyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2544507.png)



![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2544515.png)
![4-[[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2544516.png)
![4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2544518.png)
![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B2544519.png)

![N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544523.png)